![molecular formula C23H50ClNS B14204834 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride CAS No. 828933-64-8](/img/structure/B14204834.png)
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it an effective emulsifier and detergent.
Méthodes De Préparation
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride typically involves the quaternization of tertiary amines. One common method includes the reaction of N,N-dimethyl-1-dodecanamine with an alkyl halide, such as octyl chloride, in the presence of a base. The reaction conditions often require a solvent like ethanol and a temperature range of 50-70°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, often resulting in the exchange of the chloride ion with other anions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This mechanism is crucial in applications like emulsification and detergency. In biological systems, the compound can disrupt cell membranes, leading to cell lysis and death, which underpins its antimicrobial activity.
Comparaison Avec Des Composés Similaires
1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Similar surfactant properties but with a longer hydrophobic tail.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium chloride: Often used as a phase transfer catalyst but lacks the long hydrophobic tail. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain emulsification and antimicrobial applications.
Propriétés
Numéro CAS |
828933-64-8 |
|---|---|
Formule moléculaire |
C23H50ClNS |
Poids moléculaire |
408.2 g/mol |
Nom IUPAC |
dodecyl-dimethyl-(octylsulfanylmethyl)azanium;chloride |
InChI |
InChI=1S/C23H50NS.ClH/c1-5-7-9-11-13-14-15-16-17-19-21-24(3,4)23-25-22-20-18-12-10-8-6-2;/h5-23H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NSYQFIRXJYKFGO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CSCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
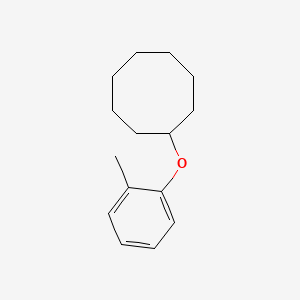
![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
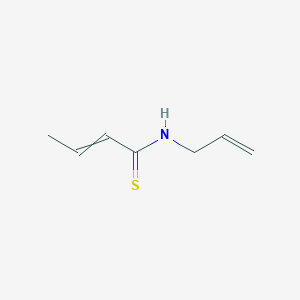
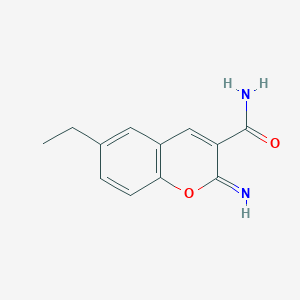
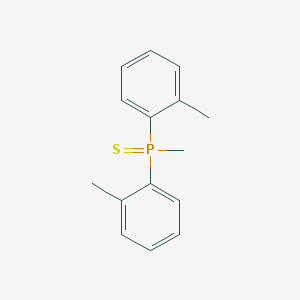
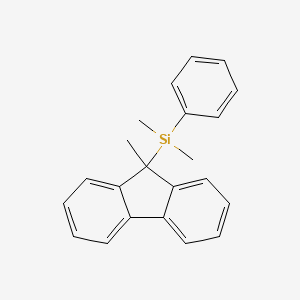
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
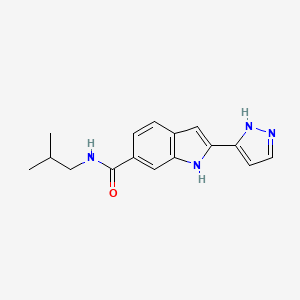
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
